9-Methyl-1,3-dinitro-10H-phenothiazine
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Overview
Description
9-Methyl-1,3-dinitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. Phenothiazine derivatives are known for their wide range of biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,3-dinitro-10H-phenothiazine typically involves nitration of 9-methyl-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is monitored using thin-layer chromatography to ensure the completion of the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in the presence of a suitable solvent like dimethylformamide.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antihistaminic agent.
Medicine: Explored for its neuroleptic and antipsychotic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-Methyl-1,3-dinitro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,7-Dinitro-10H-phenothiazine: Another dinitro derivative with similar biological activities.
10-Methylphenothiazine: A methylated derivative with applications in medicinal chemistry.
Uniqueness: 9-Methyl-1,3-dinitro-10H-phenothiazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual nitro groups enhance its reactivity and potential for further functionalization .
Properties
CAS No. |
76462-14-1 |
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Molecular Formula |
C13H9N3O4S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
9-methyl-1,3-dinitro-10H-phenothiazine |
InChI |
InChI=1S/C13H9N3O4S/c1-7-3-2-4-10-12(7)14-13-9(16(19)20)5-8(15(17)18)6-11(13)21-10/h2-6,14H,1H3 |
InChI Key |
DPGRBSVZANVTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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